molecular formula C12H11NO B12328004 5-(1-Phenylprop-1-en-2-yl)isoxazole

5-(1-Phenylprop-1-en-2-yl)isoxazole

Cat. No.: B12328004
M. Wt: 185.22 g/mol
InChI Key: VAPVNCPFOFZTLJ-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-Phenylprop-1-en-2-yl)isoxazole is a chemical compound with the molecular formula C12H11NO and a molecular weight of 185.22 g/mol It is characterized by the presence of an isoxazole ring substituted with a phenylprop-1-en-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Phenylprop-1-en-2-yl)isoxazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of 1-phenyl-1-propen-2-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate . The reaction is carried out in an organic solvent like ethanol, and the product is isolated through standard purification techniques such as recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(1-Phenylprop-1-en-2-yl)isoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The isoxazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoxazoles with various functional groups.

Scientific Research Applications

5-(1-Phenylprop-1-en-2-yl)isoxazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(1-Phenylprop-1-en-2-yl)isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1-Methyl-2-phenyl-vinyl)isoxazole
  • 5-(1-Methyl-2-phenylethenyl)isoxazole

Comparison

Compared to similar compounds, 5-(1-Phenylprop-1-en-2-yl)isoxazole is unique due to its specific substitution pattern on the isoxazole ring.

Properties

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

5-[(E)-1-phenylprop-1-en-2-yl]-1,2-oxazole

InChI

InChI=1S/C12H11NO/c1-10(12-7-8-13-14-12)9-11-5-3-2-4-6-11/h2-9H,1H3/b10-9+

InChI Key

VAPVNCPFOFZTLJ-MDZDMXLPSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C2=CC=NO2

Canonical SMILES

CC(=CC1=CC=CC=C1)C2=CC=NO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.